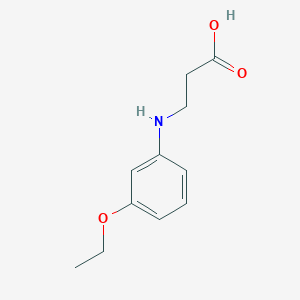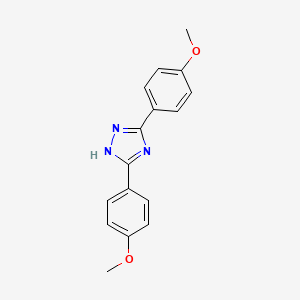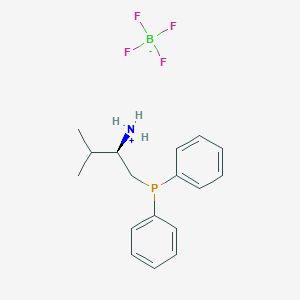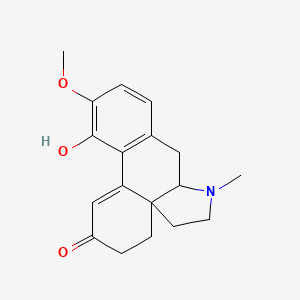
Metathebainon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metathebainon is a synthetic compound derived from thebaine, an opiate alkaloid found in the opium poppy It is structurally related to other opiates and has been studied for its potential pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Metathebainon can be synthesized through several synthetic routes, often involving the modification of thebaine. One common method involves the oxidation of thebaine to produce the corresponding N-oxide, followed by reduction to yield this compound. The reaction conditions typically include the use of oxidizing agents such as hydrogen peroxide or peracids and reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Metathebainon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of this compound. Substitution reactions can result in a wide range of substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a synthetic intermediate for the production of other complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various receptors.
Medicine: Explored for its potential analgesic properties and as a lead compound for the development of new pain-relief medications.
Industry: Used in the synthesis of other valuable compounds and as a research tool in the development of new chemical processes.
Wirkmechanismus
The mechanism of action of Metathebainon involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. By binding to these receptors, this compound can modulate pain perception and produce analgesic effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to share similarities with other opioid compounds.
Vergleich Mit ähnlichen Verbindungen
Metathebainon is structurally related to other opiate alkaloids, such as morphine, codeine, and thebaine. it possesses unique chemical properties that distinguish it from these compounds. For example, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, leading to variations in its potency, duration of action, and side effects.
List of Similar Compounds
- Morphine
- Codeine
- Thebaine
- Oxycodone
- Hydrocodone
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields of scientific research. Its synthesis, chemical reactions, and potential uses in chemistry, biology, medicine, and industry make it a valuable subject of study. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
510-66-7 |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
12-hydroxy-11-methoxy-7-methyl-3,4,5,6,7a,8-hexahydrophenanthro[10,10a-b]pyrrol-2-one |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-6-5-12(20)10-13(18)16-11(9-15(18)19)3-4-14(22-2)17(16)21/h3-4,10,15,21H,5-9H2,1-2H3 |
InChI-Schlüssel |
DVKQWZBRBGLGDK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC23C1CC4=C(C2=CC(=O)CC3)C(=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
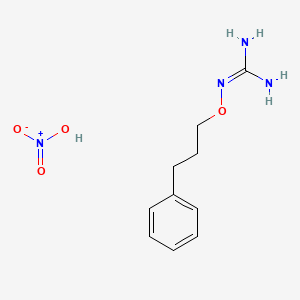
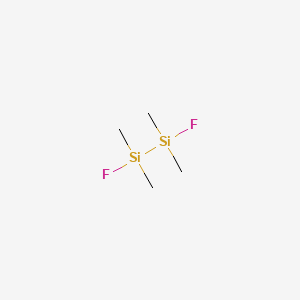
![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)
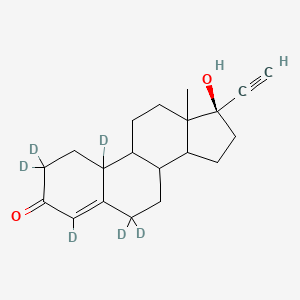

![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
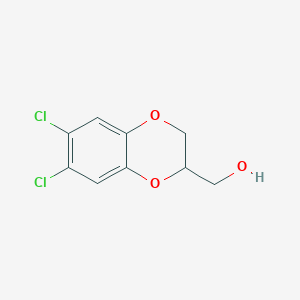
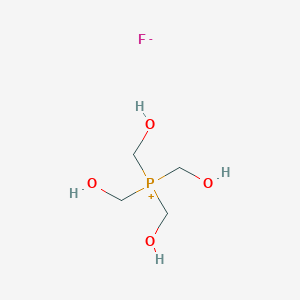
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
